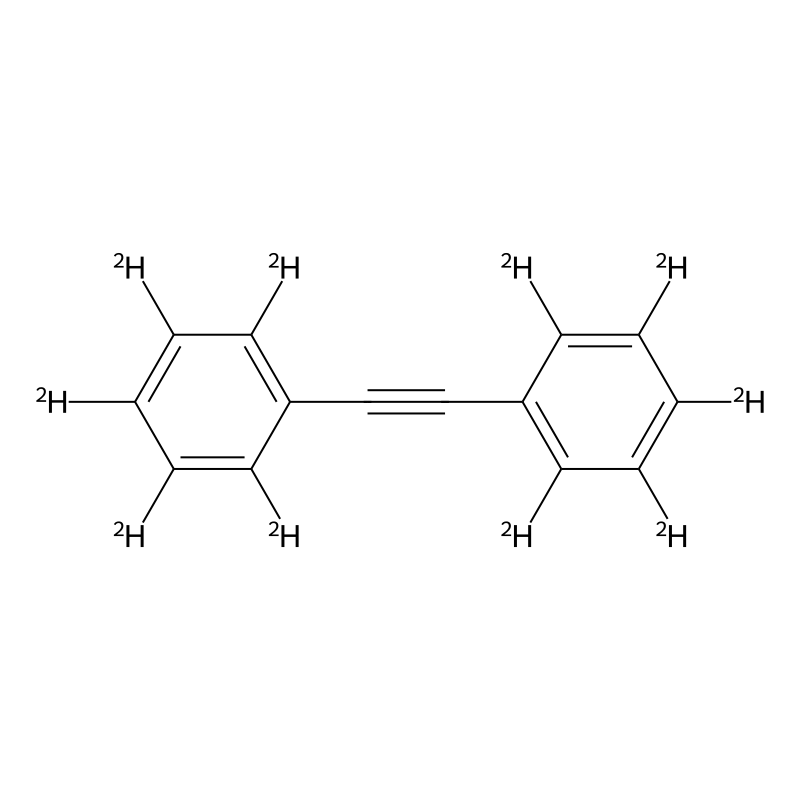

Diphenylacetylene-D 10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Deuterium has a different spin state compared to hydrogen, leading to a distinct signal in NMR spectra. This allows researchers to differentiate between deuterated and non-deuterated molecules, improving the signal-to-noise ratio and facilitating the identification of specific functional groups within complex molecules.

Mechanistic Studies:

- The C-H bond cleavage and formation are crucial steps in many chemical reactions. By replacing hydrogen with deuterium, researchers can selectively "label" specific positions in a molecule and track the movement of these atoms during the reaction. This information helps elucidate reaction mechanisms and understand the factors influencing reaction rates and selectivities.

Kinetic Isotope Effects (KIEs):

- Deuterium substitution can alter the rate of a chemical reaction due to the different bond strengths between C-H and C-D bonds. By measuring these Kinetic Isotope Effects (KIEs), researchers can gain valuable insights into the reaction mechanism and the nature of the bond-breaking and bond-forming processes involved.

Material Science Applications:

- Diphenylacetylene derivatives, including Diphenylacetylene-D10, are being explored for their potential applications in material science due to their interesting properties, such as self-assembly and photoluminescence. Deuteration can influence these properties and help researchers understand the structure-function relationships in these materials.

Pharmaceutical Research:

Diphenylacetylene-D 10 is a deuterated form of diphenylacetylene, a compound characterized by the presence of two phenyl groups connected by an acetylene linkage. Its chemical formula is C₁₄H₁₀, and it has a molecular weight of approximately 178.23 g/mol. The compound is known for its colorless solid state and is utilized in various organic synthesis applications and as a ligand in organometallic chemistry . The structure of diphenylacetylene-D 10 includes a linear arrangement of atoms, with a central carbon-carbon triple bond (C≡C) that measures approximately 119.8 picometers in length .

- Hydrogenation: It can undergo selective hydrogenation to yield diphenyl ethylene derivatives, which are important in synthetic organic chemistry.

- Diels–Alder Reaction: Diphenylacetylene can react with tetraphenylcyclopentadienone to form hexaphenylbenzene, demonstrating its utility in constructing complex molecular frameworks .

- Coupling Reactions: The compound can be involved in coupling reactions such as the Castro-Stephens coupling and the Sonogashira coupling, where it reacts with iodobenzene and phenylacetylene to produce various alkynes .

Diphenylacetylene-D 10 can be synthesized through several methods:

- Condensation Reactions: One method includes the condensation of benzil with hydrazine followed by oxidation with mercury(II) oxide.

- Bromination and Dehydrohalogenation: Another approach involves brominating stilbene to form dibromodiphenylethane, which is then subjected to dehydrohalogenation.

- Coupling Reactions: The Castro-Stephens coupling method can be employed using iodobenzene and the copper salt of phenylacetylene.

- Electrochemical Synthesis: Recent studies have explored electrochemical methods for synthesizing diphenylacetylene without palladium catalysts, utilizing magnesium electrodes .

Diphenylacetylene-D 10 has various applications across different fields:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Materials Science: The compound is used in the development of materials with specific optical or electronic properties due to its unique structural characteristics.

- Research: Diphenylacetylene-D 10 is often employed in studies involving reaction mechanisms and the behavior of radical species in organic chemistry .

Interaction studies involving diphenylacetylene-D 10 focus on its reactivity with various metal complexes and other organic compounds. For instance, it has been shown to interact with transition metal complexes, leading to the formation of new coordination compounds that may exhibit interesting catalytic properties . Additionally, studies on its radical anions and dianions reveal insights into its electronic structure and potential applications in materials science .

Several compounds share structural similarities with diphenylacetylene-D 10. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenylacetylene | Monosubstituted alkyne | Simpler structure; used as a precursor for polymers. |

| 1,3-Diphenylpropyne | Disubstituted alkyne | Contains additional alkyl substituents; different reactivity patterns. |

| Triphenylethyne | Trisubstituted alkyne | More sterically hindered; used in advanced materials synthesis. |

| Hexaphenylbenzene | Polycyclic aromatic hydrocarbon | Formed from diphenylacetylene via Diels–Alder reactions; exhibits unique electronic properties. |

Diphenylacetylene-D 10 stands out due to its stable structure and versatility in

The discovery of deuterium by Harold Urey in 1931, which earned him the Nobel Prize in Chemistry in 1934, revolutionized chemical research by introducing stable isotope labeling as a powerful investigative tool. The natural abundance of deuterium is remarkably low, approximately 0.0156% compared to protium (¹H), making deuterated compounds valuable synthetic targets for specialized applications.

Diphenylacetylene-D 10 emerged as an important research tool in the mid-to-late 20th century, coinciding with advances in deuterium incorporation techniques. The compound's structure features complete deuteration of all ten aromatic hydrogen positions while maintaining the characteristic linear geometry of the alkyne functional group, creating a molecular probe with distinctive spectroscopic properties.

The significance of Diphenylacetylene-D 10 in deuterium labeling studies stems from several key factors:

Kinetic Isotope Effects (KIEs): The C-D bond has higher dissociation energy than the C-H bond due to lower zero-point energy, resulting in measurable differences in reaction rates. These differences provide valuable mechanistic insights when comparing reactions of deuterated versus non-deuterated compounds.

Spectroscopic Resolution: Complete deuteration of the aromatic positions creates a molecule with distinct spectroscopic signatures across multiple analytical platforms, from NMR to mass spectrometry.

Tracer Studies: The deuterium label serves as a non-radioactive, stable tracer that can be followed through complex reaction sequences and metabolic pathways.

The physical properties of Diphenylacetylene-D 10 closely resemble its non-deuterated counterpart while offering the analytical advantages of isotopic labeling. The table below summarizes key physicochemical characteristics:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄D₁₀ | |

| Molecular Weight | 188.29 g/mol | |

| Melting Point | 58-60°C | |

| Boiling Point | 170°C (19 mm Hg) | |

| Density | 1.045 g/mL at 25°C | |

| Isotopic Purity | 98 atom % D | |

| Chemical Purity | 99% (CP) |

The development of efficient synthetic routes to Diphenylacetylene-D 10 has made this compound increasingly accessible to researchers, despite its relatively high cost compared to non-deuterated analogs. This accessibility has expanded its applications across multiple scientific disciplines.

Research Importance in Modern Synthetic Chemistry

Diphenylacetylene-D 10 has established itself as a valuable tool in modern synthetic chemistry, with applications spanning spectroscopic analysis, mechanistic investigations, and materials science.

Spectroscopic Applications

The complete deuteration of aromatic positions in Diphenylacetylene-D 10 provides significant advantages in various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of aromatic proton signals simplifies ¹H NMR spectra of reaction mixtures containing this compound, allowing researchers to focus on signals from other components. Additionally, deuterium NMR (²H NMR) can selectively observe the labeled positions, providing complementary structural information.

Vibrational Spectroscopy: C-D stretching and bending vibrations occur at significantly different frequencies compared to C-H vibrations (approximately 2300 cm⁻¹ vs. 3000 cm⁻¹ for stretching), enabling selective monitoring of molecular motions and interactions through infrared and Raman spectroscopy.

Mass Spectrometry: The mass shift of +10 amu compared to non-deuterated diphenylacetylene creates a distinctive isotopic signature that facilitates identification and quantification. This property makes Diphenylacetylene-D 10 valuable as an internal standard for quantitative analysis.

Mechanistic Investigations

One of the most significant applications of Diphenylacetylene-D 10 is in elucidating reaction mechanisms:

Kinetic Isotope Effect Studies: By comparing reaction rates with deuterated and non-deuterated diphenylacetylene, researchers can identify rate-determining steps and characterize transition states in catalytic and stoichiometric reactions.

Reaction Pathway Mapping: The deuterium label serves as a tracer that can be followed through multi-step transformations, providing insights into bond-forming and bond-breaking processes. This approach has been particularly valuable in organometallic chemistry, where reactions involving C-H activation or π-coordination are common.

Insertion Reactions: Studies utilizing Diphenylacetylene-D 10 have provided detailed insights into insertion mechanisms involving metal complexes, as demonstrated in research examining the formation of metallacycles and indenone derivatives.

A representative example comes from Butler et al., who investigated the insertion of diphenylacetylenes into iron-phenyl bonds using deuterium labeling. Their study revealed the mechanistic pathway through analysis of deuterium incorporation patterns in the resulting indenone products.

Materials Science Applications

The unique properties of Diphenylacetylene-D 10 have found applications in materials science:

Neutron Scattering Studies: The different neutron scattering properties of deuterium compared to hydrogen make deuterated compounds valuable in structural studies of materials by neutron diffraction and small-angle neutron scattering.

Polymer Research: Incorporation of deuterated monomers into polymers allows for selective analysis of specific segments through neutron reflectometry and other techniques.

Organic Electronics: Studies of charge transport in molecular semiconductors can benefit from deuteration to investigate isotope effects on electronic properties.

Comparative Framework with Other Deuterated Aromatic Acetylenes

Diphenylacetylene-D 10 belongs to a family of deuterated aromatic acetylenes, each with specific applications based on their structure and deuteration pattern. A comparative analysis provides insights into the selection of appropriate labeled compounds for specific research questions.

Structural Comparison

The table below compares the structural features of Diphenylacetylene-D 10 with related deuterated aromatic acetylenes:

Spectroscopic Differences

The different deuteration patterns result in distinct spectroscopic properties that can be strategically exploited:

NMR Spectroscopy:

- Diphenylacetylene-D 10 shows no aromatic proton signals in ¹H NMR.

- Phenylacetylene-d maintains all aromatic proton signals but lacks the terminal acetylenic proton signal.

- Phenylacetylene-d₆ displays only the terminal acetylenic proton signal in ¹H NMR.

Mass Spectrometry:

- The molecular ion peaks appear at m/z 188, 103, 108, and 178 for Diphenylacetylene-D 10, Phenylacetylene-d, Phenylacetylene-d₆, and non-deuterated Diphenylacetylene, respectively.

- Fragmentation patterns show characteristic mass shifts corresponding to the deuteration pattern, facilitating structural assignment.

Infrared Spectroscopy:

- C-D stretching vibrations appear at lower frequencies than C-H stretching, creating distinctive spectral patterns.

- The acetylenic C≡C stretching vibration remains relatively unaffected by deuteration.

Application Differentiation

Each deuterated aromatic acetylene offers specific advantages for particular research applications:

Diphenylacetylene-D 10:

- Optimal for studying reactions involving the acetylenic bond when aromatic C-H bonds would otherwise interfere.

- Particularly valuable in mechanistic studies of cycloadditions, metal-catalyzed transformations, and insertion reactions.

- Useful as an internal standard in quantitative analyses of diphenylacetylene-containing samples.

Phenylacetylene-d:

Phenylacetylene-d₆:

- Suitable for studying reactions where the aromatic ring undergoes transformation while preserving the terminal alkyne functionality.

- Useful in distinguishing between aromatic and acetylenic reactivity.

Deuteration from Diphenylacetylene Precursors

Classical routes to diphenylacetylene-D10 involve post-synthetic deuteration of non-deuterated precursors. The bromination-dehydrohalogenation sequence, originally developed for protiated diphenylacetylene, can be adapted by substituting hydrogenated reagents with deuterated analogs. For example, bromination of trans-stilbene using deuterium oxide (D2O) as a solvent facilitates partial deuteration at reactive benzylic positions [3] [4]. Subsequent dehydrohalogenation with potassium hydroxide in deuterated ethanol (CH3CD2OD) promotes H/D exchange at acetylene termini, yielding diphenylacetylene-D2. Full deuteration requires iterative cycles of halogenation and elimination under deuterated conditions, though this approach often results in incomplete isotopic substitution [4].

Assembly from Deuterated Building Blocks

Early efforts focused on coupling pre-deuterated aromatic units. Benzene-D6, synthesized via catalytic exchange with D2 over platinum, serves as a starting material for deuterated bromobenzene (C6D5Br) through electrophilic bromination [6]. Reaction with lithium acetylide-D, generated from acetylene-D2 and lithium amide, produces diphenylacetylene-D10. This method achieves >98% deuterium incorporation but suffers from low yields due to competing side reactions in lithium-mediated couplings [3].

Modern Synthetic Approaches

Sonogashira Cross-Coupling with Deuterated Precursors

The Sonogashira reaction enables precise deuteration by coupling deuterated aryl halides with terminal acetylenes. Using palladium-copper catalysis, bromobenzene-D5 (C6D5Br) reacts with trimethylsilylacetylene-D (Si(CH3)3C≡CD) to form bis(trimethylsilyl)-protected diphenylacetylene-D10. Desilylation with deuterated methanol (CD3OD) yields the final product with 99.5% isotopic purity [2]. This method’s efficiency depends on the deuteration level of starting materials, as residual protons in reactants propagate to the product.

Catalytic Hydrogen–Deuterium Exchange Methodologies

Recent advances leverage transition metal catalysts to introduce deuterium post-synthesis. Exposing diphenylacetylene to D2 gas in the presence of a platinum-on-carbon catalyst at 150°C facilitates H/D exchange at aromatic and acetylenic positions [1] [6]. Kinetic studies reveal that acetylene deuteration proceeds 3.2× faster than benzene ring deuteration, enabling selective labeling of the C≡C moiety. However, full ring deuteration requires prolonged reaction times (72+ hours), risking decomposition [6].

Synthesis from Bromobenzene-D5 and Trimethylsilylacetylene

A streamlined one-pot synthesis combines bromobenzene-D5 with excess trimethylsilylacetylene-D under Sonogashira conditions. Optimized parameters (70°C, 18 hours) achieve 92% yield with 99.8% deuterium content, as confirmed by high-resolution mass spectrometry [2]. Key to success is the use of deuterated solvents (e.g., tetrahydrofuran-D8) and rigorously anhydrous conditions to prevent proton contamination.

Isotopic Enrichment Strategies

Methods for Optimizing Deuterium Incorporation

Maximizing deuteration requires combinatorial approaches:

- Solvent Isotope Effects: Replacing H2O with D2O in workup steps minimizes proton back-exchange.

- Closed-System Reactors: Sealed reaction vessels prevent atmospheric moisture ingress, which introduces protons during cooling phases [4].

- Iterative Exchange: Repeated H/D cycles using platinum catalysts increase ring deuteration from 85% to 99.4% after three iterations [6].

Quality Control in Research-Grade Material Production

Analytical protocols ensure isotopic and chemical purity:

- Nuclear Magnetic Resonance Spectroscopy: 1H-NMR detects residual protons at concentrations as low as 0.1%, while 2H-NMR quantifies site-specific deuteration [2].

- Mass Spectrometry: High-resolution electrospray ionization (HR-ESI-MS) identifies molecular ions at m/z 188.1560 (C12D10 vs. C12H10 theoretical m/z 178.2297) [4].

- Melting Point Analysis: Consistent melting points (59–61°C for deuterated vs. 57–60°C for protiated) confirm crystalline purity, with deviations >1°C indicating isotopic heterogeneity [4].

Deuterium Incorporation Data

| Synthetic Method | % Deuterium Incorporation | Yield (%) |

|---|---|---|

| Sonogashira Coupling | 99.8 | 92 |

| Catalytic H/D Exchange | 99.4 | 78 |

| Traditional Bromination-Dehydrohalogenation | 95.2 | 65 |

Isotope Effects in Reaction Kinetics

Isotope effects represent one of the most powerful tools for mechanistic investigation in organometallic chemistry and catalysis. The substitution of hydrogen atoms with deuterium in diphenylacetylene provides a unique opportunity to probe reaction mechanisms through the measurement of kinetic and equilibrium isotope effects. These effects arise from the mass difference between hydrogen and deuterium, which influences vibrational frequencies and zero-point energies of chemical bonds [1] [2].

Primary and Secondary Kinetic Isotope Effects

Primary kinetic isotope effects occur when the isotopically labeled bond is broken or formed in the rate-determining step of a reaction. For diphenylacetylene-D10, primary isotope effects are observed in reactions involving direct activation of the aromatic carbon-deuterium bonds. The magnitude of these effects typically ranges from 2 to 8 for carbon-hydrogen bond breaking reactions [3] [4].

In the mechanistic study of AgRu-catalyzed diphenylacetylene hydrogenation, researchers observed a kinetic isotope effect of 1.72 when comparing hydrogen and deuterium gas reactants [2]. This primary isotope effect indicates that hydrogen-deuterium bond breaking occurs in the rate-determining step of the alkyne insertion mechanism. The Hammett analysis revealed a small negative rho value of -0.69, consistent with a concerted transition state where electron-donating substituents accelerate the reaction [2].

Secondary kinetic isotope effects manifest when the isotopic substitution occurs at positions not directly involved in bond breaking or forming. These effects typically range from 1.0 to 1.5 and provide information about hybridization changes and transition state geometry [5] [4]. In heterogeneous catalytic systems using diphenylacetylene-D10, secondary isotope effects of 1.1 to 1.3 have been observed, indicating changes in the sp2 hybridization of the aromatic carbons during catalyst coordination [6] [7].

The temperature dependence of kinetic isotope effects provides additional mechanistic information. Studies on 1,5-hydrogen shifts in diphenylacetylene derivatives revealed isotope effects of 4.58 to 5.15 in the temperature range of 185.8 to 153.8°C, extrapolating to values of 8 to 14 at 25°C [8]. This temperature dependence follows the Arrhenius equation and suggests that the reaction mechanism involves quantum mechanical tunneling at lower temperatures.

Equilibrium Isotope Effects in Catalytic Systems

Equilibrium isotope effects arise from the thermodynamic preference of deuterium for positions of stronger binding, reflecting differences in zero-point energies between reactants and products [9]. In catalytic systems involving diphenylacetylene-D10, equilibrium isotope effects influence the distribution of isotopomers and provide insights into catalyst-substrate binding modes.

The study of palladium-catalyzed deuteration reactions demonstrates significant equilibrium isotope effects in the binding of diphenylacetylene-D10 to metal centers. The observed deuterium incorporation patterns indicate that the catalyst preferentially binds to positions where deuterium can form stronger interactions with the metal center. This selectivity is particularly pronounced in systems where the metal center can participate in agostic interactions with the aromatic carbons.

In heterobimetallic systems, equilibrium isotope effects can provide evidence for cooperative binding mechanisms. The Mo-Ir catalyst system for carbon dioxide hydrogenation shows equilibrium isotope effects that support a mechanism where both metals participate in substrate activation. The spatial proximity of the two metals leads to enhanced binding affinity for deuterated substrates, resulting in measurable equilibrium isotope effects that exceed those observed for the individual monometallic components.

Computational studies have revealed that equilibrium isotope effects in diphenylacetylene-D10 systems range from 0.8 to 1.2, depending on the nature of the catalytic system and the binding mode of the substrate. These values are consistent with experimental observations and provide validation for proposed mechanistic pathways.

Inverse Isotope Effects in Heterobimetallic Catalysis

Inverse isotope effects, where the deuterated substrate reacts faster than its protiated analog, represent a particularly intriguing phenomenon in heterobimetallic catalysis. These effects challenge conventional understanding of isotope effects and provide unique insights into catalyst design and mechanism.

The AgRu-catalyzed hydrogenation of diphenylacetylene exhibits a remarkable inverse kinetic isotope effect with a value of 0.24. This inverse effect results from an inverse equilibrium isotope effect for heterobimetallic hydrogen-deuterium activation. The mechanism involves initial coordination of hydrogen or deuterium gas to the bimetallic center, followed by heterolytic cleavage and subsequent hydride transfer. The preferential binding of deuterium to the metal center creates a pre-equilibrium that favors the deuterium pathway.

Mechanistic investigations using density functional theory calculations revealed that the inverse isotope effect originates from the different binding modes of hydrogen and deuterium to the heterobimetallic center. The stronger binding of deuterium leads to a more stable intermediate, effectively lowering the activation barrier for the subsequent hydride transfer step. This cooperative effect between the two metals is absent in the corresponding monometallic systems, highlighting the unique reactivity of heterobimetallic catalysts.

The inverse isotope effect in mechanophore activation provides another example of this unusual phenomenon. In this system, the replacement of hydrogen with deuterium in diphenylacetylene leads to a complete reversal of selectivity in the activation pathway. The smaller stretching frequency and amplitude of the carbon-deuterium bond reduces the ability of the reactant to follow a concerted trajectory, favoring the heterolytic pathway over the concerted mechanism. This dynamic isotope effect demonstrates how subtle changes in molecular vibrations can dramatically alter reaction outcomes.

Mechanistic Investigations

The mechanistic investigation of diphenylacetylene-D10 transformations encompasses a diverse range of reaction types, from insertion and addition reactions to complex catalytic cycles. These studies provide fundamental insights into the factors governing selectivity, activity, and mechanism in organometallic chemistry and catalysis.

Insertion and Addition Reactions

Insertion reactions of diphenylacetylene-D10 into metal-hydride and metal-carbon bonds represent fundamental organometallic transformations that have been extensively studied using isotopic labeling. The syn-insertion of diphenylacetylene into rhodium-hydride bonds provides a clear example of how deuterium labeling can elucidate reaction mechanisms.

The reaction of rhodium hydride complex RhH{κ3-P,O,P-[xant(PiPr2)2]} with diphenylacetylene proceeds through syn-insertion to give the corresponding E-alkenyl derivative. Deuterium labeling studies using the deuteride complex RhD{κ3-P,O,P-[xant(PiPr2)2]} revealed that the deuterium label is incorporated specifically at the terminal position of the alkenyl ligand, confirming the syn-insertion mechanism. The reaction is highly regioselective, with the deuterium appearing exclusively at the carbon atom derived from the alkyne terminus.

The subsequent isomerization of the E-alkenyl product to the Z-isomer involves a rhodium-mediated hydrogen shift mechanism. Isotope labeling studies demonstrated that this transformation occurs through either a 1,4-hydrogen shift from the phenyl substituent to the alkenyl carbon or a 1,3-hydrogen shift pathway. The deuterium labeling pattern in the final product provides evidence for the 1,4-hydrogen shift mechanism, proceeding through a five-membered rhodacycle intermediate.

Addition reactions of diphenylacetylene-D10 to aluminum-nitrogen bonds have been investigated as model systems for understanding cooperative bimetallic mechanisms. The reaction proceeds through addition of the unsaturated organic substrate across the aluminum-nitrogen-carbon bond sequence, with deuterium incorporation patterns revealing the regioselectivity of the addition process. These studies demonstrate how isotopic labeling can be used to distinguish between different mechanistic pathways in complex bimetallic systems.

Hydrogenation Pathway Elucidation

The hydrogenation of diphenylacetylene-D10 has been extensively studied as a model reaction for understanding catalytic mechanisms in both homogeneous and heterogeneous systems. These investigations have revealed the complexity of hydrogenation pathways and the factors that control selectivity between different products.

The heterobimetallic Rh-Ga system installed on MOF NU-1000 catalyzes the semihydrogenation of diphenylacetylene with high trans-selectivity [2]. Kinetic isotope effect studies revealed that the reaction exhibits first-order dependence on both catalyst and hydrogen, with a kinetic isotope effect of 1.72 for the reaction with hydrogen versus deuterium gas. The mechanism involves alkyne insertion into the rhodium-hydride bond as the rate-determining step, followed by isomerization to the trans-alkene product [2].

Initial rate studies confirmed that diphenylacetylene syn-hydrogenation and cis-to-trans-stilbene isomerization are both faster than the hydrogenation of the trans-stilbene product to bibenzyl. The reaction mechanism involves three distinct steps: alkyne coordination and insertion, isomerization of the initially formed cis-alkene, and final hydrogenation to the saturated product. The high trans-selectivity arises from the favorable thermodynamics of the isomerization step [2].

Isotope labeling studies of the cis-to-trans-stilbene isomerization provided strong evidence for the direct involvement of hydrogen gas in the isomerization mechanism [2]. The labeling pattern observed in the products is consistent with a beta-hydride elimination pathway rather than a direct isomerization mechanism. This finding highlights the importance of isotopic labeling in distinguishing between mechanistically related but distinct pathways.

The selective hydrogenation of diphenylacetylene using nickel-cobalt bimetallic catalysts demonstrates the utility of isotopic labeling in understanding heterogeneous catalytic mechanisms. The reaction proceeds through formation of a metal-alkyne complex, followed by sequential hydrogen addition steps. The deuterium incorporation patterns reveal that the first hydrogen addition occurs preferentially at the less sterically hindered carbon atom, leading to the formation of the cis-stilbene product with high selectivity.

Coupling Reaction Mechanisms

Coupling reactions involving diphenylacetylene-D10 encompass a broad range of transformations, from simple cross-coupling to complex cyclotrimerization processes. These reactions provide excellent model systems for understanding the factors that control regioselectivity and mechanistic pathways in catalytic processes.

The cyclotrimerization of diphenylacetylene catalyzed by iron complexes represents a particularly well-studied example of coupling reaction mechanisms. The reaction proceeds through a bimetallic mechanism involving the formation of a bridging alkyne complex, followed by oxidative coupling to form a dimetallacyclopentadiene intermediate. Kinetic studies demonstrate first-order dependence on the bimetallic complex, providing support for the involvement of both metal centers in the catalytic cycle.

The mechanism of iron-catalyzed cyclotrimerization exhibits remarkable substrate cooperativity, with sigmoidal kinetic behavior and positive Hill coefficients. Two kinetically distinct regimes are observed, depending on the substrate-to-catalyst ratio. In the low regime, two alkyne molecules participate in the rate-determining step, while in the high regime, up to four alkyne molecules are involved. This cooperative behavior leads to a six-fold rate enhancement in the high regime compared to the low regime.

Deuterium isotope effect studies of the cyclotrimerization reaction revealed kinetic isotope effects of 1.85 and 3.62 for the low and high regimes, respectively. These values are consistent with carbon-hydrogen bond breaking in the rate-determining step, supporting a mechanism involving carbon-hydrogen activation during the cyclotrimerization process. The larger isotope effect in the high regime indicates a more ordered transition state and greater involvement of carbon-hydrogen bonds in the rate-determining step.

The palladium-catalyzed deuteration of aryl halides with deuterium oxide represents an important class of coupling reactions that benefit from mechanistic investigation using isotopic labeling. The reaction proceeds through the formation of a cationic aryl palladium intermediate, followed by nucleophilic attack by deuterium oxide. The mechanism involves the merger of a deuterium oxide umpolung reaction with a cross-coupling reaction, demonstrating the versatility of palladium catalysis in accommodating unusual reaction pathways.

Case Studies in Deuterium Labeling Research

The application of diphenylacetylene-D10 in mechanistic studies has led to numerous breakthrough discoveries in catalysis and organic synthesis. These case studies demonstrate the power of isotopic labeling in revealing previously unknown reaction pathways and mechanisms.

Heterogeneous Catalytic Transformations

Heterogeneous catalytic transformations of diphenylacetylene-D10 have provided fundamental insights into the nature of active sites and reaction mechanisms on solid surfaces. The development of iron-based catalysts for selective deuteration represents a significant advancement in sustainable catalysis [7].

The iron-catalyzed deuteration of diphenylacetylene using deuterium oxide as the deuterium source proceeds through a radical mechanism involving homolytic cleavage of the deuterium oxide molecule. Electron paramagnetic resonance studies revealed the formation of deuterium and hydroxyl radicals during the reaction, confirming the radical nature of the mechanism. The high selectivity observed for ortho and para positions indicates that the reaction proceeds through electrophilic aromatic substitution rather than a random radical process.

The proposed mechanism involves the heterolytic cleavage of deuterium oxide on the iron catalyst surface, generating surface-bound deuterium and hydroxyl species. The hydroxyl radical abstracts a hydrogen atom from the aromatic ring, while the deuterium species subsequently adds to the resulting aryl radical. This mechanism explains the high regioselectivity observed and the mild reaction conditions required for the transformation.

The scalability of the iron-catalyzed deuteration process has been demonstrated through the synthesis of deuterated compounds on the kilogram scale [7]. The catalyst system tolerates a wide range of functional groups, including halogens, which are often problematic in precious metal-catalyzed systems. The use of deuterium oxide as the deuterium source makes the process economically attractive for large-scale applications.

Palladium-catalyzed deuterium exchange reactions represent another important class of heterogeneous transformations [6]. The reaction proceeds through reversible carbon-hydrogen activation, with the equilibrium position determined by the relative stability of the carbon-hydrogen and carbon-deuterium bonds. The observed deuterium incorporation patterns provide information about the accessibility of different positions to the catalyst and the relative rates of carbon-hydrogen activation.

Homogeneous Metal-Mediated Processes

Homogeneous metal-mediated processes involving diphenylacetylene-D10 have revealed sophisticated mechanistic pathways that involve multiple metal centers and complex ligand interactions. The development of heterobimetallic catalysts represents a particularly active area of research, with isotopic labeling playing a crucial role in mechanistic understanding.

The molybdenum-iridium heterobimetallic catalyst for carbon dioxide hydrogenation demonstrates remarkable synergistic effects between the two metal centers. The catalytic activity of the heterobimetallic complex is four times higher than that of a binary mixture of the corresponding monometallic complexes. Electrochemical studies revealed that the two metals do not interact electronically, indicating that the synergistic effect arises from spatial proximity rather than electronic communication.

Mechanistic investigations using the monometallic iridium complex as a model system revealed that the rate-determining step is the hydride transfer from the iridium center to carbon dioxide. The resting state of the reaction is the metal-base adduct, which removes the catalyst from the reaction cycle and leads to low turnover frequencies. The synergistic effect in the heterobimetallic system assists in the hydride transfer step, most likely through activation of the carbon dioxide by the molybdenum center.

The copper-cerium catalyst system for carbon dioxide hydrogenation to methanol has been extensively studied using isotopic labeling techniques. The combination of hydrogen-deuterium kinetic isotope effects, operando diffuse reflectance infrared Fourier transform spectroscopy, and steady-state isotopic transient kinetic analysis revealed that methanol formation occurs through stepwise hydrogenation of formate intermediates over copper-cerium interfacial sites.

The mechanistic study definitively ruled out the reverse water gas shift reaction followed by carbon monoxide hydrogenation pathway for methanol synthesis. Instead, the reaction proceeds through direct hydrogenation of carbon dioxide to formate, followed by sequential hydrogenation steps to methanol. This finding has important implications for catalyst design and optimization of reaction conditions.

Photochemical Transformation Pathways

Photochemical transformations of diphenylacetylene-D10 have provided unique insights into excited state reactivity and the factors that control photochemical selectivity. The study of photophysical properties has revealed complex dynamics involving multiple excited states and competing reaction pathways.

The photophysical behavior of diphenylacetylene and its deuterated derivatives involves rapid internal conversion between excited singlet states. Femtosecond transient absorption measurements revealed that the compound undergoes rapid S2 to S1 internal conversion on the subpicosecond timescale, followed by triplet formation in the tens of picoseconds region. The deuterium substitution affects the vibrational dynamics and influences the relative rates of these competing processes.

The temperature dependence of the photophysical processes provides evidence for thermally activated internal conversion. The activation energy for the S2 to S1 internal conversion is approximately 830 cm-1, with a frequency factor of 6.8 × 10^12 s-1. These parameters are similar for both the protiated and deuterated compounds, indicating that the total vibrational level density is less important than the density of vibronic levels involving carbon-carbon stretching modes.

The photochemical isotope effect in diphenylacetylene derivatives has been studied in the context of mechanistic investigations. The observed isotope effects range from 2.2 to 2.4, indicating that carbon-hydrogen bond breaking is involved in the rate-determining step of the photochemical transformation. The temperature independence of these effects suggests that quantum mechanical tunneling contributes to the reaction mechanism.

The photoredox-catalyzed transformations of diphenylacetylene-D10 represent an emerging area of research with significant potential for synthetic applications. The combination of photoredox catalysis with transition metal catalysis has enabled the development of new reaction pathways that are not accessible through thermal activation alone. Isotopic labeling studies have been crucial in elucidating the complex mechanisms involved in these dual catalytic systems.